Cas no 80025-72-5 (2,4,6-Trifluorophenylhydrazine)
2,4,6-Trifluorophenylhydrazine Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6-Trifluorophenylhydrazine
- (2,4,6-trifluorophenyl)hydrazine
- 2,4,6-Trifluor-phenylhydrazin
- 2-Hydrazino-1,3,5-trifluorobenzene
- SB76352
- Hydrazine, (2,4,6-trifluorophenyl)-
- FT-0641745
- [2,4,6-tris(fluoranyl)phenyl]diazane
- 80025-72-5
- AKOS005258072
- A839809
- DTXSID60599824
- EN300-275263
- MFCD03095329
- SCHEMBL360584
- CS-0455923
- KSKADWHKCXNUAA-UHFFFAOYSA-N
- 2,4,6-Trifluoro phenyl hydrazine
- BBL101260
- DB-008124
- STL555056
-
- MDL: MFCD03095329
- Inchi: 1S/C6H5F3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2
- InChI Key: KSKADWHKCXNUAA-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1NN)F)F
Computed Properties
- Exact Mass: 162.04000
- Monoisotopic Mass: 162.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 38A^2
Experimental Properties
- Color/Form: Light brown powder.
- Density: 1.491
- Melting Point: 97-99°C
- Boiling Point: 142.4°C at 760 mmHg
- Flash Point: 39.9°C
- Refractive Index: 1.552
- Water Partition Coefficient: Insoluble in water.
- PSA: 38.05000
- LogP: 2.16280
- Solubility: Not determined
2,4,6-Trifluorophenylhydrazine Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:2811
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26-S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
2,4,6-Trifluorophenylhydrazine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2,4,6-Trifluorophenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013875-1g |
2,4,6-Trifluorophenylhydrazine |
80025-72-5 | 97% | 1g |
£112.00 | 2021-07-02 | |
| Alichem | A250001557-1g |
2,4,6-Trifluorophenylhydrazine |
80025-72-5 | 97% | 1g |
$154.00 | 2023-09-01 | |
| Apollo Scientific | PC7903-250mg |
2,4,6-Trifluorophenylhydrazine |
80025-72-5 | 97+% | 250mg |
£55.00 | 2022-03-29 | |
| Apollo Scientific | PC7903-1g |
2,4,6-Trifluorophenylhydrazine |
80025-72-5 | 97+% | 1g |
£115.00 | 2022-03-29 | |
| TRC | T191720-250mg |
2,4,6-Trifluorophenylhydrazine |
80025-72-5 | 250mg |
$ 375.00 | 2022-06-03 | ||
| TRC | T191720-500mg |
2,4,6-Trifluorophenylhydrazine |
80025-72-5 | 500mg |
$ 620.00 | 2022-06-03 | ||
| TRC | T191720-1000mg |
2,4,6-Trifluorophenylhydrazine |
80025-72-5 | 1g |
$ 990.00 | 2022-06-03 | ||
| A2B Chem LLC | AB60039-250mg |
2,4,6-Trifluorophenylhydrazine |
80025-72-5 | 98% | 250mg |
$120.00 | 2024-04-19 | |
| A2B Chem LLC | AB60039-1g |
2,4,6-Trifluorophenylhydrazine |
80025-72-5 | 98% | 1g |
$271.00 | 2024-04-19 | |
| A2B Chem LLC | AB60039-5g |
2,4,6-Trifluorophenylhydrazine |
80025-72-5 | 98% | 5g |
$1054.00 | 2024-04-19 |
2,4,6-Trifluorophenylhydrazine Suppliers
2,4,6-Trifluorophenylhydrazine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2,4,6-Trifluorophenylhydrazine
Introduction to 2,4,6-Trifluorophenylhydrazine (CAS No. 80025-72-5)
2,4,6-Trifluorophenylhydrazine is a fluorinated aromatic hydrazine derivative with the chemical formula C6H5N3F3. This compound is widely recognized for its significant applications in pharmaceutical synthesis, agrochemical development, and material science. Its unique structural properties, characterized by the presence of three fluorine atoms on a phenyl ring, make it a valuable intermediate in various chemical reactions. The compound's molecular structure imparts enhanced stability and reactivity, which are crucial for its role in synthetic chemistry.
The CAS No. 80025-72-5 identifier is a unique numerical code assigned to this substance by the Chemical Abstracts Service, ensuring standardized classification and recognition in scientific literature and industrial applications. This compound has garnered considerable attention due to its versatility in forming covalent bonds with a wide range of substrates, facilitating the synthesis of complex molecules.
In recent years, 2,4,6-trifluorophenylhydrazine has been extensively studied for its potential in medicinal chemistry. Its ability to act as a nucleophilic agent allows it to participate in various coupling reactions, including Suzuki-Miyaura and Heck couplings, which are pivotal in constructing biaryl structures found in many pharmaceuticals. The fluorine atoms present in its structure contribute to the lipophilicity and metabolic stability of the resulting compounds, making them more suitable for drug development.
One of the most compelling aspects of 2,4,6-trifluorophenylhydrazine is its role in the synthesis of bioactive molecules. Researchers have leveraged this compound to develop novel heterocyclic compounds with potential therapeutic applications. For instance, studies have demonstrated its utility in creating trifluoromethylated pyrazoles and triazines, which exhibit antimicrobial and anti-inflammatory properties. These findings highlight the compound's significance in drug discovery and development pipelines.
The pharmaceutical industry has been particularly interested in exploring the derivatives of 2,4,6-trifluorophenylhydrazine. By modifying its structure through functional group interconversions or cross-coupling reactions, scientists have been able to generate a diverse array of pharmacologically active compounds. The introduction of fluorine atoms into aromatic rings is known to enhance binding affinity and reduce metabolic degradation, thereby improving drug efficacy.
In addition to pharmaceutical applications, CAS No. 80025-72-5 related compounds have found utility in agrochemical formulations. The structural features of these derivatives contribute to their effectiveness as intermediates in pesticide and herbicide synthesis. The stability provided by the fluorine atoms ensures that these compounds remain active under various environmental conditions, making them valuable for crop protection strategies.
The synthesis of 2,4,6-trifluorophenylhydrazine involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is prepared through the reduction of trifluorobenzoyl chloride or through nucleophilic substitution reactions involving trifluorobenzonitrile. The choice of synthetic route depends on factors such as yield optimization, cost efficiency, and scalability.
Ongoing research continues to uncover new applications for this compound. Advances in computational chemistry and high-throughput screening techniques have enabled scientists to explore its potential in areas such as materials science and catalysis. The unique electronic properties conferred by the fluorine substituents make it an attractive candidate for developing advanced materials with tailored functionalities.
The safety profile of CAS No. 80025-72-5 is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves and lab coats should be used when working with this compound to ensure safe laboratory practices.
In conclusion, 2,4,6-trifluorophenylhydrazine represents a versatile and valuable intermediate in modern chemical synthesis. Its broad applicability across pharmaceuticals, agrochemicals, and materials science underscores its importance in industrial and academic research settings. As scientific understanding continues to evolve,the potential uses for this compound are expected to expand further,driven by innovative synthetic methodologies and interdisciplinary collaborations.
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